molecular formula C19H22F3NO2 B2868890 7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione CAS No. 286009-84-5

7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione

Cat. No. B2868890
CAS RN: 286009-84-5
M. Wt: 353.385
InChI Key: AGFKTPQPFURZHG-UHFFFAOYSA-N
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Description

7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays a critical role in the development and function of B cells. TAK-659 has shown potential as a therapeutic agent in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Anticonvulsant Activity

A series of derivatives, including "7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione," have been synthesized and evaluated for their anticonvulsant and neurotoxic properties. These compounds have been shown to exhibit anticonvulsant activity in the maximal electroshock (MES) test, with some displaying neurotoxicity at certain doses. Specifically, compounds with trifluoromethyl substituents at the aryl ring have demonstrated increased anticonvulsant activity compared to their chloro, methoxy, or methyl analogues. This indicates the potential therapeutic relevance of the fluoro and trifluoromethyl substituents in enhancing anticonvulsant efficacy (Obniska, Kamiński, & Tatarczyńska, 2006) (Obniska, Kamiński, Zagórska, Dzierżawska-Majewska, & Karolak‐Wojciechowska, 2006).

Chemical Synthesis Techniques

The synthesis techniques for compounds related to "7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione" involve innovative approaches to constructing the azaspirodecanedione framework. These techniques include copper-mediated intramolecular trifluoromethylation of N-phenylcinnamamides coupled with cyclization and dearomatization, providing a route to various trifluoromethylated 1-azaspiro[4.5]decanes with high yields, regioselectivity, and diastereoselectivity (Han, Wang, Liu, & Wang, 2014). Additionally, the lipophilicity of these compounds has been characterized, providing insights into their physicochemical properties and potential implications for their pharmacological activity (Obniska & Kamiński, 2006).

properties

IUPAC Name

7,7,9-trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3NO2/c1-12-8-17(2,3)11-18(9-12)10-15(24)23(16(18)25)14-6-4-5-13(7-14)19(20,21)22/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFKTPQPFURZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC2(C1)CC(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7,9-Trimethyl-2-[3-(trifluoromethyl)phenyl]-2-azaspiro[4.5]decane-1,3-dione

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